molecular formula C19H21ClN4O2 B268680 N-(4-chlorophenyl)-N'-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}urea

N-(4-chlorophenyl)-N'-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}urea

Número de catálogo B268680
Peso molecular: 372.8 g/mol
Clave InChI: UZCPEWPRTDYBAA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-chlorophenyl)-N'-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}urea is a chemical compound commonly known as TAK-659. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the development and function of B cells and is a target for the treatment of various B cell malignancies and autoimmune disorders.

Mecanismo De Acción

TAK-659 exerts its pharmacological effects by binding to the ATP-binding site of BTK, which prevents its activation and downstream signaling. BTK is a crucial mediator of B cell receptor signaling, which plays a critical role in B cell development, activation, and survival. Inhibition of BTK leads to the suppression of B cell proliferation, survival, and antibody production, which is beneficial in the treatment of B cell malignancies and autoimmune disorders.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent biochemical and physiological effects on B cells. In vitro studies have demonstrated that TAK-659 inhibits B cell proliferation, survival, and antibody production, which is consistent with the inhibition of BTK signaling. In vivo studies have shown that TAK-659 reduces the size of lymphoid tumors and suppresses the production of autoantibodies in animal models of B cell malignancies and autoimmune disorders.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

TAK-659 has several advantages for laboratory experiments, including its potency and selectivity for BTK, which allows for the specific inhibition of B cell signaling. TAK-659 also has a favorable pharmacokinetic profile, which enables its use in animal models and clinical trials. However, TAK-659 has some limitations, including its potential off-target effects and toxicity, which require careful evaluation in preclinical and clinical studies.

Direcciones Futuras

TAK-659 has significant potential for the treatment of B cell malignancies and autoimmune disorders. Further research is needed to optimize its pharmacological properties, evaluate its safety and efficacy in clinical trials, and identify potential combination therapies. Additionally, the role of BTK in other cell types and signaling pathways should be explored to identify new therapeutic targets for the treatment of various diseases.

Métodos De Síntesis

The synthesis of TAK-659 involves a multi-step process that starts with the reaction of 4-chloroaniline with 4-methylpiperazine to form N-(4-chlorophenyl)-4-methylpiperazine. This intermediate is then reacted with 3-nitrobenzoyl chloride to form N-(4-chlorophenyl)-N'-{3-nitro-phenyl}urea, which is subsequently reduced with palladium on carbon to yield N-(4-chlorophenyl)-N'-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}urea.

Aplicaciones Científicas De Investigación

TAK-659 has been extensively studied in preclinical and clinical settings for its potential therapeutic applications in B cell malignancies and autoimmune disorders. In vitro and in vivo studies have demonstrated that TAK-659 is a potent and selective inhibitor of BTK, which leads to the inhibition of B cell receptor signaling, proliferation, and survival. TAK-659 has shown promising results in preclinical models of chronic lymphocytic leukemia, mantle cell lymphoma, diffuse large B cell lymphoma, and rheumatoid arthritis.

Propiedades

Nombre del producto

N-(4-chlorophenyl)-N'-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}urea

Fórmula molecular

C19H21ClN4O2

Peso molecular

372.8 g/mol

Nombre IUPAC

1-(4-chlorophenyl)-3-[3-(4-methylpiperazine-1-carbonyl)phenyl]urea

InChI

InChI=1S/C19H21ClN4O2/c1-23-9-11-24(12-10-23)18(25)14-3-2-4-17(13-14)22-19(26)21-16-7-5-15(20)6-8-16/h2-8,13H,9-12H2,1H3,(H2,21,22,26)

Clave InChI

UZCPEWPRTDYBAA-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)NC3=CC=C(C=C3)Cl

SMILES canónico

CN1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)NC3=CC=C(C=C3)Cl

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.